REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][C:10]#C)[CH:3]=1.[F-].[Cs+].[CH2:14](N(CC)C1C=CC=CC=1)C>C(OCC)(=O)C>[Br:1][C:2]1[C:3]2[CH:14]=[C:9]([CH3:10])[O:8][C:4]=2[CH:5]=[CH:6][CH:7]=1.[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:14]=[C:9]([CH3:10])[O:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)OCC#C
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
washed with dil HCl (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
purified column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC2=C1C=C(O2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C=C(O2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][C:10]#C)[CH:3]=1.[F-].[Cs+].[CH2:14](N(CC)C1C=CC=CC=1)C>C(OCC)(=O)C>[Br:1][C:2]1[C:3]2[CH:14]=[C:9]([CH3:10])[O:8][C:4]=2[CH:5]=[CH:6][CH:7]=1.[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[CH:14]=[C:9]([CH3:10])[O:8][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
21 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)OCC#C
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
washed with dil HCl (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
purified column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC2=C1C=C(O2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(C=C(O2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 13% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |